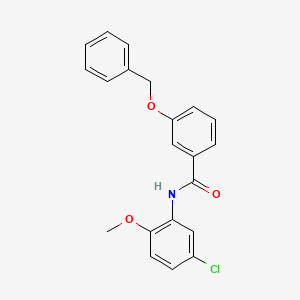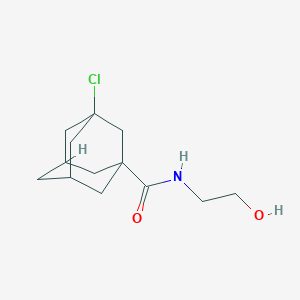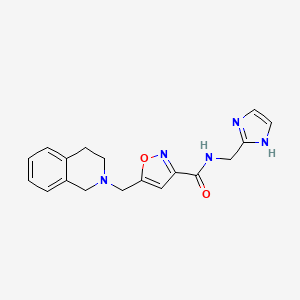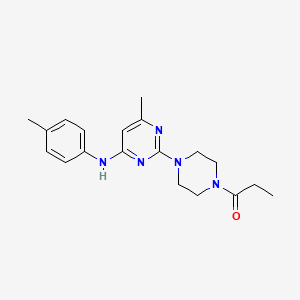![molecular formula C28H32N4O4 B4974345 3,3'-(1,4-piperazinediyl)bis[1-(2-phenylethyl)-2,5-pyrrolidinedione]](/img/structure/B4974345.png)
3,3'-(1,4-piperazinediyl)bis[1-(2-phenylethyl)-2,5-pyrrolidinedione]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3'-(1,4-piperazinediyl)bis[1-(2-phenylethyl)-2,5-pyrrolidinedione], commonly known as PPD, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. PPD is a derivative of thalidomide, which is a well-known sedative drug. However, PPD has distinct properties that make it a promising candidate for research in several areas.
作用机制
PPD's mechanism of action is not entirely known, but it is believed to act by inhibiting the activity of TNF-α, a cytokine involved in inflammation and the immune response. PPD has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
PPD has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. PPD has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response. Additionally, PPD has been shown to induce the expression of heat shock proteins, which are involved in cellular stress responses.
实验室实验的优点和局限性
PPD has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined. PPD is also stable under standard laboratory conditions. However, PPD has some limitations, including its solubility in aqueous solutions, which can make it difficult to use in certain experiments. Moreover, PPD's mechanism of action is not entirely understood, which can make it challenging to interpret some experimental results.
未来方向
There are several future directions for research on PPD. One potential area of research is the development of PPD-based drugs for cancer treatment. Additionally, research could focus on the use of PPD as a treatment for other inflammatory disorders, such as Crohn's disease and psoriasis. Moreover, research could investigate the potential use of PPD in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, research could focus on the development of new synthesis methods for PPD, which could improve its yield and purity.
合成方法
PPD can be synthesized in a few steps from commercially available starting materials. The most common method involves the reaction of thalidomide with benzylamine, followed by the reaction with sodium hydride and ethyl acetoacetate. The final product is obtained by treating the intermediate with ammonia and sodium borohydride.
科学研究应用
PPD has been studied for its potential applications in various fields, including cancer treatment, anti-inflammatory therapy, and neuroprotection. Research has shown that PPD can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. PPD has also shown anti-inflammatory properties, which can be useful in treating inflammatory disorders such as rheumatoid arthritis. Moreover, PPD has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
3-[4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O4/c33-25-19-23(27(35)31(25)13-11-21-7-3-1-4-8-21)29-15-17-30(18-16-29)24-20-26(34)32(28(24)36)14-12-22-9-5-2-6-10-22/h1-10,23-24H,11-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVQTKDJHRUHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3)C4CC(=O)N(C4=O)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Piperazine-1,4-diylbis[1-(2-phenylethyl)pyrrolidine-2,5-dione] | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-chlorophenoxy)benzyl]decahydroquinoline](/img/structure/B4974274.png)
![1,2-dichloro-3-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4974279.png)

![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4974287.png)

![3-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4974291.png)



![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)



